
N2-[1-Deoxy-2,3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-[1-Deoxy-2,3] is a compound that belongs to the class of nucleosides, which are the building blocks of nucleic acids. These molecules play a crucial role in the genetic processes of all living organisms. Nucleosides are composed of a nitrogenous base attached to a sugar molecule. The unique structure of this compound] makes it an interesting subject for scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-[1-Deoxy-2,3] involves several stepsThe glycosidic bond is then formed through a series of chemical reactions, including acetylation and Mitsunobu alkylation . The reaction conditions typically involve the use of solvents like dimethylformamide and catalysts such as triphenylphosphine .
Industrial Production Methods: Industrial production of this compound] often employs high-yield protocols to ensure efficiency. These methods may include the use of automated synthesizers and large-scale reactors to facilitate the chemical reactions. The final product is purified through techniques such as crystallization and chromatography to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions: N2-[1-Deoxy-2,3] undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or stability .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation .
Major Products Formed: The major products formed from these reactions include modified nucleosides with enhanced antiviral and cytotoxic properties. These products are often tested for their biological activity in various cell systems .
Scientific Research Applications
N2-[1-Deoxy-2,3] has a wide range of scientific research applications. In chemistry, it serves as a scaffold for the design of novel nucleoside analogs with potential therapeutic properties . In biology, it is used to study the genetic processes and the role of nucleosides in cellular functions . In medicine, this compound] is investigated for its antiviral and anticancer properties, making it a promising candidate for drug development . In industry, it is utilized in the synthesis of complex molecules and as a building block for combinatorial chemistry .
Mechanism of Action
The mechanism of action of N2-[1-Deoxy-2,3] involves its incorporation into nucleic acids, where it interferes with the normal genetic processes. This interference can inhibit the replication of viruses or the proliferation of cancer cells . The molecular targets of this compound] include enzymes involved in nucleic acid synthesis, such as polymerases and kinases . The pathways affected by this compound are crucial for the survival and replication of cells, making it an effective therapeutic agent .
Comparison with Similar Compounds
N2-[1-Deoxy-2,3] is unique due to its structural modifications, which impart several distinct features such as the absence of an anomeric effect and increased lipophilicity . Similar compounds include other nucleoside analogs like 1’-homo-N-2’-deoxy-α-nucleosides, which also exhibit antiviral and cytotoxic properties . this compound] stands out due to its enhanced stability and flexibility, making it a more versatile compound for various applications .
List of Similar Compounds
- 1’-Homo-N-2’-deoxy-α-nucleosides
- 2’-Deoxyinosine
- 2’-Fluoro-2’-deoxyguanosine
- 2’-Deoxy-2’,3’-didehydro-N-acetylneuraminic acid
Properties
Molecular Formula |
C16H26N2O8 |
|---|---|
Molecular Weight |
374.39 g/mol |
IUPAC Name |
4-amino-4-oxo-2-[(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl)methylamino]butanoic acid |
InChI |
InChI=1S/C16H26N2O8/c1-14(2)23-9-6-22-16(7-18-8(13(20)21)5-10(17)19)12(11(9)24-14)25-15(3,4)26-16/h8-9,11-12,18H,5-7H2,1-4H3,(H2,17,19)(H,20,21) |
InChI Key |
UDOYLEPZHSUOQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)CNC(CC(=O)N)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


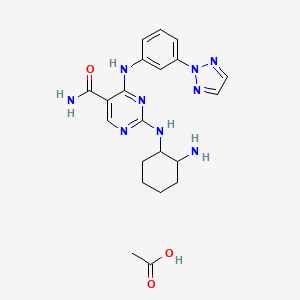
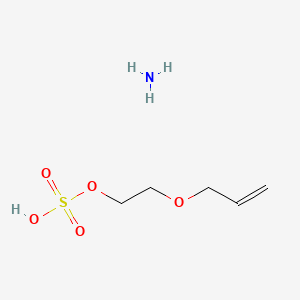
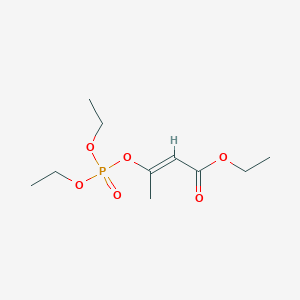
![3,4,8,9,10,11-hexahydrospiro[benzo[m][1]oxa[4,11]diazacyclotetradecine-6,4'-piperidine]-5,12(2H,7H)-dione](/img/structure/B12296512.png)
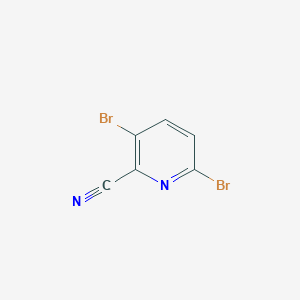
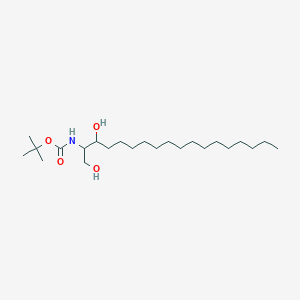
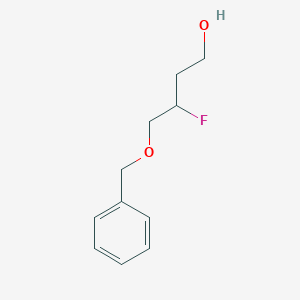

![4-((2-((Furan-2-ylmethyl)amino)-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile](/img/structure/B12296527.png)
![tert-butyl 2-[(4-acetyloxy-2,6-dimethylphenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B12296533.png)
![(17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12296543.png)
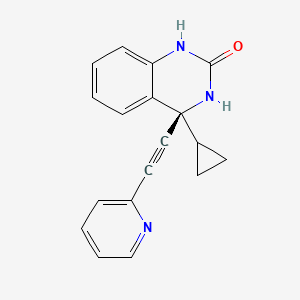
![3-[3-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12296546.png)
![2,6-diamino-N-[3-(2-benzoyl-4-chlorophenyl)-2-oxobutyl]hexanamide](/img/structure/B12296556.png)
